molecular formula C21H15N3OS2 B2700483 N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide CAS No. 865545-45-5

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide

Cat. No. B2700483
CAS RN: 865545-45-5
M. Wt: 389.49
InChI Key: ZJYLTOIHLNWXQI-XTQSDGFTSA-N
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Description

“N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocyclic compounds that are present in a wide variety of synthetic and natural products . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide is part of a broader category of benzothiazole derivatives, which are known for their versatile applications in medicinal chemistry and material science. Research studies have highlighted several key areas where these compounds exhibit significant potential:

  • Antimicrobial Activity : Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. The structure-activity relationship studies demonstrate that specific substitutions on the benzothiazole scaffold can enhance antimicrobial efficacy against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

  • Anticancer Agents : The synthesis of new benzothiazole acylhydrazones has been explored for their potential anticancer activity. These studies show that benzothiazole derivatives, through various substitutions, can modulate antitumor properties, indicating their promise as anticancer agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

  • Chemosensors : Certain benzothiazole compounds have been developed as chemosensors for detecting cyanide anions. These sensors work through a mechanism involving Michael addition reactions or copper complex ensemble displacement, showcasing the utility of benzothiazole derivatives in analytical chemistry (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

  • Synthesis of Heterocycles : The versatility of benzothiazole derivatives extends to the synthesis of various heterocyclic compounds, which are crucial in drug development and material science. These synthetic approaches offer pathways to novel structures with potential biological and chemical applications (Bhoi, Borad, Pithawala, & Patel, 2016).

Future Directions

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new benzothiazole derivatives, their biological evaluation, and the exploration of their mechanisms of action.

properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-2-24-16-12-11-13-7-3-4-8-14(13)18(16)27-21(24)23-19(25)20-22-15-9-5-6-10-17(15)26-20/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYLTOIHLNWXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

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